molecular formula C11H13BO5 B13985305 Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate

Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate

Cat. No.: B13985305
M. Wt: 236.03 g/mol
InChI Key: XURCIHQUTJPECV-UHFFFAOYSA-N
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Description

Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is an organoboron compound with the molecular formula C11H13BO5. This compound is part of the oxaborole family, which is known for its unique structure containing a boron atom within a heterocyclic ring. The presence of boron in these compounds often imparts unique chemical and biological properties, making them of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate typically involves the reaction of appropriate boronic acids or esters with suitable organic substrates. One common method includes the condensation of a boronic acid derivative with a dihydroxybenzo compound under controlled conditions to form the oxaborole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted oxaborole derivatives .

Scientific Research Applications

Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: Another oxaborole compound used as a topical treatment for skin conditions.

    Tavaborole: An oxaborole antifungal agent used to treat onychomycosis.

Uniqueness

Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate is unique due to its specific structure and the presence of the propanoate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H13BO5

Molecular Weight

236.03 g/mol

IUPAC Name

methyl 3-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)propanoate

InChI

InChI=1S/C11H13BO5/c1-16-11(14)5-4-10-8-3-2-7(13)6-9(8)12(15)17-10/h2-3,6,10,13,15H,4-5H2,1H3

InChI Key

XURCIHQUTJPECV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)O)C(O1)CCC(=O)OC)O

Origin of Product

United States

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